POLYETHYLHYDROSILOXANE
Description
Definition and Chemical Structure
Polymethylhydrosiloxane is defined as a polymer with the general structural formula [−CH₃(H)Si−O−], representing an inorganic-organic hybrid polymer characterized by an inorganic backbone composed of alternately bound silicon and oxygen atoms. The fundamental architecture consists of a siloxane backbone (Si-O-Si) with methyl groups (CH₃) and hydrogen atoms directly bonded to silicon atoms, conferring the polymer with distinctive chemical reactivity particularly attributed to the reactive Si-H bonds. This structural arrangement enables the compound to participate in numerous chemical transformations while maintaining remarkable stability under ambient conditions.
The molecular structure exhibits various configurational possibilities, including linear polymethylhydrosiloxane terminated with trimethylsiloxy end groups, branched polymethylhydrosiloxane containing triple branching units, and copolymers containing both dimethylsiloxane and methylhydrosiloxane building units. Research has identified several related materials available under different Chemical Abstracts Service registry numbers including 9004-73-3, 16066-09-4, 63148-57-2, and 178873-19-3, encompassing tetrameric forms, copolymers of dimethylsiloxane and methylhydrosiloxane, and trimethylsilyl terminated materials. The structural diversity allows for tailored properties depending on the specific application requirements.
The polymer backbone demonstrates considerable flexibility due to siloxane linkages, which are analogous to ether linkages that impart elastomeric properties to other polymer systems. This flexibility, combined with the presence of reactive hydrogen atoms attached to silicon centers, provides the foundation for the compound's utility as both a reducing agent and a crosslinking component in various applications. The silicon-hydrogen bonds serve as the primary reactive sites, enabling hydride transfer reactions and various catalytic processes that form the basis of the compound's widespread applications.
Historical Development
The historical development of polymethylhydrosiloxane is intrinsically linked to the broader evolution of silicone polymer chemistry, which began gaining momentum in the early-to-mid twentieth century. The foundational work in polymer chemistry by Hermann Staudinger in the 1920s, who proposed the molecular theory of polymers and is recognized as the "Father of Polymer Chemistry," established the theoretical framework necessary for understanding and developing complex polymer systems like polymethylhydrosiloxane. This theoretical foundation proved essential for the subsequent development of silicon-based polymers.
The recognition of polymethylhydrosiloxane as a valuable reducing agent was significantly advanced by the work of Hayashi and colleagues in 1967, who established the polymethylhydrosiloxane reduction of organotin oxides through silicon-hydrogen/tin-oxygen sigma-bond metathesis as a preparative route to trialkyl- and dialkyltin hydrides. This pioneering research demonstrated the practical utility of polymethylhydrosiloxane in organic synthesis and opened new avenues for its application in chemical transformations. The development represented a crucial milestone in transitioning the compound from an industrial byproduct to a recognized synthetic reagent.
Subsequent research efforts have focused on expanding the applications of polymethylhydrosiloxane beyond its initial use as a reducing agent. Recent developments have explored its potential in sustainable chemistry applications, including the conversion of biomass-derived compounds to high-value products and the synthesis of pharmaceutically relevant heterocycles. The evolution of polymethylhydrosiloxane from a waste product of the silicone industry to a valuable synthetic tool exemplifies the principles of green chemistry and sustainable industrial practices.
Nomenclature and Alternative Designations
The nomenclature surrounding polymethylhydrosiloxane reflects both systematic chemical naming conventions and commercial designations that have evolved within the silicone industry. The systematic name "polymethylhydrosiloxane" directly describes the polymer's composition, indicating the presence of methyl groups, hydrogen atoms, and siloxane linkages within the molecular structure. This naming convention follows International Union of Pure and Applied Chemistry standards for polymer nomenclature, providing clarity regarding the chemical composition and structural features.
Alternative designations for polymethylhydrosiloxane include methylpolysilicone, methylpolysiloxane, and poly[oxy(methylsilylene)], each emphasizing different aspects of the polymer's structure. Commercial suppliers often use variations such as "methyl hydrogen silicone fluid," "hydrogen silicone oil," and "methylhydrogensiloxane polymer," reflecting the material's physical properties and intended applications. The diversity in nomenclature can be attributed to the polymer's widespread use across multiple industries, each developing terminology suited to their specific applications.
The Chemical Abstracts Service has assigned multiple registry numbers to different variants of polymethylhydrosiloxane, with 63148-57-2 being commonly used for the general polymer class. Additional registry numbers such as 9004-73-3 represent specific molecular weight ranges or structural variants, providing precise identification for regulatory and commercial purposes. This systematic approach to identification ensures clarity in scientific literature and commercial transactions while accommodating the structural diversity inherent in polymer systems.
General Properties Overview
The general properties of polymethylhydrosiloxane encompass both physical characteristics and chemical reactivity features that determine its utility across various applications. Physical properties data reveals that polymethylhydrosiloxane typically exists as a colorless liquid with a melting point below -60°C and a boiling point of 142°C. The material exhibits a density of 1.006 g/mL at 25°C and maintains a specific gravity of 0.98, indicating its compatibility with many organic solvents and reaction media.
Table 1: Physical Properties of Polymethylhydrosiloxane
The viscosity characteristics of polymethylhydrosiloxane represent a particularly noteworthy feature, with values ranging from 15-40 mPa·s at 20°C for standard grades. Research indicates that polymethylhydrosiloxanes exhibit the highest compressibility among silicone fluids, measuring 9.32% at 20,000 psi, and demonstrate the lowest viscosity temperature coefficient at 0.50. These rheological properties contribute significantly to the material's utility in various industrial applications where flow characteristics and temperature stability are critical considerations.
Chemical reactivity properties center on the compound's behavior as a reducing agent through hydride transfer mechanisms. Polymethylhydrosiloxane demonstrates the ability to transfer hydrides to metal centers and various reducible functional groups, making it valuable for chemical transformations including the reduction of esters to alcohols, aldehydes and ketones to corresponding alcohols, and phosphine oxides to phosphines. The polymer's stability to air and moisture distinguishes it from many other silicon-hydrogen containing compounds, allowing for convenient handling and storage without special atmospheric requirements.
Properties
CAS No. |
24979-95-1 |
|---|---|
Synonyms |
POLYETHYLHYDROSILOXANE; POLYETHYLHYDROSILOXANE, TRIETHYLSILOXY TERMINATED; Polyethylhydrosiloxane, viscosity 75-125 cSt.; poly(ethylsiloxane); POLYETHYLHYDROSILOXANE, TRIETHYLSILOXY TERMINATED: VISCOSITY 75-125 CST.; VISCOSITY 75-125 CST.; POLYETHYLHYDROSI |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The process involves controlled hydrolysis of EtHSiCl₂ in diethyl ether at subzero temperatures (-10°C to 0°C) to prevent uncontrolled crosslinking. Triethylamine (Et₃N) neutralizes HCl byproducts, while tetraethyl orthosilicate (TEOS) introduces branching points:
Reaction times range from 2–5 hours, with yields of 55–84% after vacuum distillation to remove low-molecular-weight oligomers.
Structural Control and Branching
By varying the molar ratio of EtHSiCl₂ to TEOS, branched architectures are achievable. For example:
Table 1. Effect of TEOS Content on PEHS Properties
| TEOS (mol%) | Dynamic Viscosity (cP) | Molecular Weight (Mw) | Polydispersity (Mw/Mn) |
|---|---|---|---|
| 0 | 8–12 | 2,440–3,110 | 2.0–2.4 |
| 10 | 15–20 | 4,800–5,750 | 2.2–2.6 |
| 20 | 25–30 | 6,300–10,350 | 2.5–2.8 |
Data adapted from PMHS studies, with analogous behavior expected for PEHS.
Equilibration Polymerization of Cyclic Siloxanes
Equilibration polymerization offers precise control over polymer architecture using cyclic precursors. For PMHS, 1,3,5,7-tetramethylcyclotetrasiloxane (D₄ᴴ) is ring-opened with phosphonitrile or triflic acid catalysts. PEHS synthesis would employ ethyl analogues like 1,3,5,7-tetraethylcyclotetrasiloxane (D₄ᴱᴴ).
Catalytic Systems and Kinetics
Trifluoromethanesulfonic acid (CF₃SO₃H) catalyzes the equilibration of D₄ᴱᴴ with hexaethyldisiloxane (Et₃SiOSiEt₃) at 80–100°C. The reaction reaches equilibrium within 4–6 hours, producing polymers with polydispersities of 1.8–2.2.
Copolymerization with Dimethylsiloxanes
Introducing octamethylcyclotetrasiloxane (D₄) enables the synthesis of poly(ethylhydrosiloxane--co-dimethylsiloxane) copolymers. A 1:3 molar ratio of D₄ᴱᴴ:D₄ yields elastomers with tunable Si-H content (5–25 mol%).
Catalytic Redistribution of Linear Precursors
Redistribution reactions modify preformed polymers to enhance functionality. PMHS is often treated with Me₃SiOSiMe₃ and B(C₆F₅)₃ to redistribute Si-H groups. For PEHS, similar reactions with Et₃SiOSiEt₃ would achieve comparable results.
Boron Trifluoride-Mediated Redistribution
BF₃·OEt₂ catalyzes the cleavage and recombination of Si-O-Si bonds in linear PEHS, increasing branching density. Post-reaction, the catalyst is quenched with NaHCO₃, yielding polymers with 15–30% branching.
Green Synthesis Using Industrial Byproducts
PMHS is a byproduct of silicone manufacturing, repurposed for cost-effective synthesis. Analogous PEHS production could utilize ethylchlorosilane waste streams.
Solvent-Free Cyclization
PMHS synthesis under neat conditions at 110°C achieves 85–90% yields. For PEHS, solvent-free reactions at 120–130°C would mitigate ethyl group steric hindrance, though reaction times may extend to 8–10 hours.
Functionalization and Post-Polymerization Modifications
Chemical Reactions Analysis
Types of Reactions
Polyethylhydrosiloxane undergoes various types of chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds such as alkenes and alkynes.
Oxidation: Conversion of silicon-hydrogen bonds to silicon-oxygen bonds using oxidizing agents.
Reduction: Reduction of organic functional groups using this compound as a reducing agent.
Common Reagents and Conditions
Hydrosilylation: Typically catalyzed by transition metal complexes such as platinum or rhodium catalysts. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids. The reaction is usually performed in an aqueous or organic solvent medium.
Reduction: this compound can be used as a reducing agent in the presence of catalysts such as palladium or nickel. The reaction conditions vary depending on the specific functional group being reduced.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds with silicon-carbon bonds.
Oxidation: Results in the formation of silanols or siloxanes.
Reduction: Yields reduced organic compounds such as alcohols or amines.
Scientific Research Applications
Chemical Synthesis
Reducing Agent in Organic Chemistry
Polyethylhydrosiloxane serves as a mild reducing agent in organic synthesis. It effectively reduces aldehydes, ketones, and other functional groups. The compound's ability to transfer hydride ions makes it particularly valuable in synthetic chemistry.
Table 1: Reductive Applications of this compound
Material Science
Waterproofing and Surface Treatment
This compound is widely used as a waterproofing agent for various materials, including textiles, ceramics, and metals. Its hydrophobic properties allow it to form protective films that repel water.
Table 2: Waterproofing Applications
| Material Type | Application | Effectiveness | Reference |
|---|---|---|---|
| Textiles | Waterproof coatings | High durability | |
| Ceramics | Surface treatment | Enhanced hydrophobicity | |
| Metals | Corrosion resistance | Long-lasting protection |
Biomedical Applications
Drug Delivery Systems
This compound has been explored for use in drug delivery systems due to its biocompatibility and ability to form stable emulsions. The compound can encapsulate therapeutic agents, allowing for controlled release.
Case Study: Drug Delivery
In a study published in Langmuir, researchers demonstrated the use of this compound-based nanoparticles for the delivery of anticancer drugs. The results indicated improved drug solubility and sustained release profiles, enhancing therapeutic efficacy against cancer cells .
Electronics and Coatings
Insulating Materials
Due to its excellent dielectric properties, this compound is utilized in electronic applications as an insulating material. It provides thermal stability and electrical insulation in various devices.
Table 3: Electronic Applications
| Application Type | Material Used | Properties | Reference |
|---|---|---|---|
| Insulating coatings | This compound | High dielectric strength | |
| Encapsulation | Electronic components | Moisture resistance |
Environmental Applications
Sustainable Practices
Research indicates that this compound can be used in environmentally friendly processes, such as catalysis for the conversion of bio-oils into useful chemicals. This application highlights its potential role in sustainable chemistry practices.
Case Study: Bio-oil Conversion
A recent investigation outlined the use of this compound as a catalyst in the dehydroaromatization of bio-oils. The study reported significant yields of aromatic compounds under mild reaction conditions, showcasing its effectiveness as a green catalyst .
Mechanism of Action
The mechanism of action of polyethylhydrosiloxane involves the activation of its silicon-hydrogen bonds, which can participate in various chemical transformations. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a transition metal catalyst, leading to the formation of a silicon-carbon bond. In reduction reactions, this compound acts as a hydride donor, transferring hydride ions to the target functional group, resulting in its reduction.
Comparison with Similar Compounds
Polydimethylsiloxane (PDMS)
Structure : PDMS features a -[Si(CH₃)₂-O]- backbone, with methyl groups attached to silicon.
Properties :
- Viscosity : Ranges broadly from 20–30% in lubricant formulations (low viscosity) to >100,000 cSt for high-molecular-weight grades .
- Reactivity : Inert due to stable Si-CH₃ bonds.
- Applications : Lubricants, antifoaming agents, cosmetics, and medical devices.
Safety : Causes mild skin irritation at concentrations >30% .
Comparison with PEHS :
- PEHS’s Si-H bonds enable hydrosilylation reactions, making it reactive in cross-linking applications, unlike PDMS.
- PDMS excels in flexibility and thermal stability, whereas PEHS specializes in hydrophobicity for construction materials .
Hexamethyldisiloxane (HMDSO)
Structure : A small cyclic siloxane ([(CH₃)₃Si]₂O) with trimethylsilyl groups.
Properties :
Comparison with PEHS :
- HMDSO’s volatility limits it to short-term applications, whereas PEHS is non-volatile and durable in concrete.
- PEHS’s higher molecular weight provides long-term hydrophobicity, unlike HMDSO’s transient effects.
Methylhydrosiloxane-Dimethylsiloxane Copolymer
Structure : Combines -[Si(H)(CH₃)-O]- and -[Si(CH₃)₂-O]- units .
Properties :
- Reactivity : Si-H bonds enable cross-linking for silicone resins.
- Applications : Waterproof coatings, adhesives, and sealants.
Comparison with PEHS :
Dimethylsiloxane-Ethylene Oxide Block Copolymer
Structure : Hybrid polymer with PDMS and hydrophilic ethylene oxide (EO) segments .
Properties :
- Amphiphilicity : Balances silicone’s hydrophobicity with EO’s hydrophilicity.
- Applications : Surfactants, anti-static agents, and anti-fog coatings.
Comparison with PEHS :
- The block copolymer’s dual functionality contrasts with PEHS’s singular focus on water repellency.
- PEHS lacks environmental toxicity concerns, whereas the copolymer’s persistence is mitigated by low bioaccumulation .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Backbone Structure | Key Substituents | Reactivity | Primary Applications |
|---|---|---|---|---|
| PEHS | -[Si(H)(C₂H₅)-O]- | Ethyl, Hydrogen | High (Si-H) | Concrete water repellency |
| PDMS | -[Si(CH₃)₂-O]- | Methyl | Low | Lubricants, cosmetics |
| HMDSO | [(CH₃)₃Si]₂O | Methyl | None | Solvent, intermediates |
| Methylhydrosiloxane copolymer | -[Si(H)(CH₃)-O]-/[Si(CH₃)₂-O]- | Methyl, Hydrogen | Moderate (Si-H) | Coatings, adhesives |
| Dimethylsiloxane-EO copolymer | PDMS + EO blocks | Methyl, EO | Low | Surfactants, anti-static |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing PEHS with reproducible molecular weight and purity?
- Methodological Answer : To ensure reproducibility, synthesize PEHS via controlled hydrosilylation reactions under inert atmospheres (e.g., nitrogen). Monitor reaction kinetics using Fourier-transform infrared spectroscopy (FTIR) to track Si-H bond consumption. Characterize molecular weight via gel permeation chromatography (GPC) and validate purity using nuclear magnetic resonance (NMR) spectroscopy, focusing on methyl and ethyl proton ratios . Document all parameters (e.g., catalyst concentration, temperature) in the experimental section to align with reproducibility standards .
Q. How should researchers handle discrepancies in PEHS characterization data (e.g., molecular weight)?
- Methodological Answer : Cross-validate results using multiple techniques (e.g., GPC, NMR end-group analysis, and dynamic light scattering). For instance, discrepancies between manufacturer-reported and experimental molecular weights (Table 1 in ) may arise from batch variability or analytical error. Perform triplicate measurements and apply error margins (±5% for NMR end-group analysis) . Report inconsistencies transparently in supplementary materials .
Q. What safety protocols are critical when handling PEHS in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis to avoid inhalation of volatile siloxanes. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store PEHS in airtight containers away from moisture to prevent hydrolysis. Reference safety data sheets (SDS) for siloxanes, which highlight flammability risks and recommend CO₂ fire extinguishers .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize PEHS adsorption properties for environmental applications?
- Methodological Answer : Design a central composite design (CCD) with variables like temperature, flow rate, and adsorbent mass. For example, a CCD with 13 experiments (4 cube points, 4 axial points, 5 center replicates) can model interactive effects on adsorption capacity (Table 1 in ). Use ANOVA to identify significant factors and derive predictive equations. Validate models with confirmation experiments .
Q. What strategies resolve contradictions in PEHS thermal stability data across studies?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under standardized conditions (e.g., heating rate 10°C/min, nitrogen atmosphere). Compare degradation onset temperatures with literature, accounting for differences in sample purity or cross-linking density. Use Arrhenius kinetics to model decomposition pathways and publish raw TGA curves in supplementary materials .
Q. How do siloxane chain length and branching affect PEHS rheological properties?
- Methodological Answer : Synthesize PEHS with varying degrees of polymerization (DP) and branching using stoichiometric control. Measure viscosity-shear rate profiles via rotational rheometry. Correlate DP with zero-shear viscosity using the Fox-Flory equation. For branched structures, analyze viscoelastic moduli (G’, G’’) to assess entanglement dynamics .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing PEHS structure-property relationships?
- Methodological Answer : Apply multivariate regression to link structural parameters (e.g., molecular weight, branching) with properties (e.g., viscosity, thermal stability). Use principal component analysis (PCA) to reduce dimensionality in datasets with >5 variables. Report confidence intervals (95%) and p-values to highlight significant correlations .
Q. How should researchers present conflicting PEHS toxicity data in publications?
- Methodological Answer : Tabulate conflicting ecotoxicity results (e.g., LC₅₀ values for aquatic organisms) and discuss variables like test species, exposure duration, and PEHS purity. Use meta-analysis tools to calculate pooled effect sizes and identify heterogeneity sources. Adhere to ethical guidelines by disclosing funding sources and potential biases .
Tables for Key Findings
| Parameter | Technique | Typical Range | Reference |
|---|---|---|---|
| Molecular Weight (Mn) | GPC/NMR | 1,000–50,000 g/mol | |
| Thermal Degradation Onset | TGA | 250–350°C | |
| Adsorption Capacity (RSM) | CCD Experiments | 0.5–2.5 mg/g adsorbent |
Guidelines for Ethical and Rigorous Research
- Literature Review : Use Google Scholar and Scopus to identify gaps (e.g., limited studies on PEHS biodegradability). Cite primary sources, avoiding over-reliance on reviews .
- Experimental Design : Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For PEHS, investigate understudied applications like drug delivery .
- Data Transparency : Share raw data in repositories (e.g., Zenodo) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
